molecular formula C7H15N3O3 B12005130 tert-butyl N-[(2-aminoacetyl)amino]carbamate CAS No. 23776-83-2

tert-butyl N-[(2-aminoacetyl)amino]carbamate

Cat. No.: B12005130
CAS No.: 23776-83-2
M. Wt: 189.21 g/mol
InChI Key: IYNKTQKAGQJMNL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(2-aminoacetyl)amino]carbamate: is an organic compound commonly used in various chemical and biological applications. It is characterized by the presence of a tert-butyl group, an aminoacetyl group, and a carbamate group. This compound is often utilized in the synthesis of peptides and other complex organic molecules due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2-aminoacetyl)amino]carbamate typically involves the reaction of tert-butyl carbamate with an aminoacetyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Dichloromethane or tetrahydrofuran

    Temperature: 0°C to room temperature

    Reaction Time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The process involves:

    Mixing: Continuous mixing of tert-butyl carbamate and aminoacetyl chloride in a solvent.

    Reaction: Maintaining the reaction mixture at a controlled temperature.

    Purification: Using techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl N-[(2-aminoacetyl)amino]carbamate undergoes several types of chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.

    Oxidation: Oxidizing agents like hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

    Substitution: Formation of substituted carbamates.

    Hydrolysis: Formation of tert-butyl carbamate and aminoacetic acid.

    Oxidation: Formation of oxidized derivatives.

    Reduction: Formation of reduced derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(2-aminoacetyl)amino]carbamate is used as a building block for the synthesis of peptides and other complex organic molecules. Its stability and reactivity make it an ideal protecting group for amino acids during peptide synthesis.

Biology

In biological research, this compound is used to study enzyme mechanisms and protein interactions. It serves as a substrate or inhibitor in various biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of prodrugs and as a precursor for active pharmaceutical ingredients.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its applications include the synthesis of polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism by which tert-butyl N-[(2-aminoacetyl)amino]carbamate exerts its effects involves its interaction with specific molecular targets. The aminoacetyl group can form hydrogen bonds and electrostatic interactions with enzymes and proteins, influencing their activity. The carbamate group can undergo hydrolysis, releasing active intermediates that participate in further chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl carbamate
  • N-[(2-aminoacetyl)amino]carbamate
  • tert-Butyl N-[(2-hydroxyacetyl)amino]carbamate

Uniqueness

tert-Butyl N-[(2-aminoacetyl)amino]carbamate is unique due to its combination of a tert-butyl group and an aminoacetyl group. This combination provides both stability and reactivity, making it a versatile compound in various applications. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic properties, enhancing its solubility and reactivity in different solvents and conditions.

Properties

CAS No.

23776-83-2

Molecular Formula

C7H15N3O3

Molecular Weight

189.21 g/mol

IUPAC Name

tert-butyl N-[(2-aminoacetyl)amino]carbamate

InChI

InChI=1S/C7H15N3O3/c1-7(2,3)13-6(12)10-9-5(11)4-8/h4,8H2,1-3H3,(H,9,11)(H,10,12)

InChI Key

IYNKTQKAGQJMNL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.